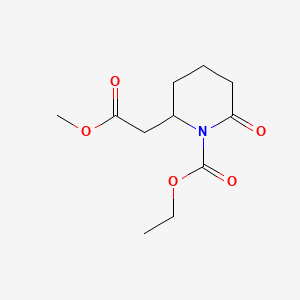![molecular formula C12H13N3O3 B11867818 3-Hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid](/img/structure/B11867818.png)
3-Hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-((6-methylquinazolin-4-yl)amino)propanoic acid typically involves the reaction of 6-methylquinazoline with appropriate reagents to introduce the hydroxy and amino groups at the desired positions. The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of large-scale reactors and continuous flow processes may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
3-Hydroxy-2-((6-methylquinazolin-4-yl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield quinazolinone derivatives, while reduction of the amino group may produce secondary amines.
科学的研究の応用
3-Hydroxy-2-((6-methylquinazolin-4-yl)amino)propanoic acid has several scientific research applications:
作用機序
The mechanism of action of 3-Hydroxy-2-((6-methylquinazolin-4-yl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
- 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid
- 3-(4-Hydroxy-2-methylquinolin-3-yl)propanoic acid hydrochloride
- 3-(Propylamino)propanoic acid hydrochloride
Uniqueness
3-Hydroxy-2-((6-methylquinazolin-4-yl)amino)propanoic acid is unique due to the presence of the 6-methylquinazoline moiety, which imparts specific chemical and biological properties.
特性
分子式 |
C12H13N3O3 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC名 |
3-hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C12H13N3O3/c1-7-2-3-9-8(4-7)11(14-6-13-9)15-10(5-16)12(17)18/h2-4,6,10,16H,5H2,1H3,(H,17,18)(H,13,14,15) |
InChIキー |
ZAINEHOBJMDUFT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=CN=C2NC(CO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



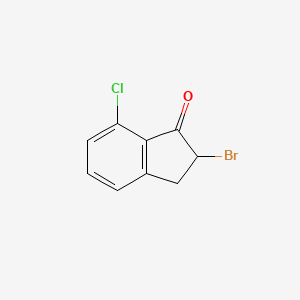
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11867749.png)

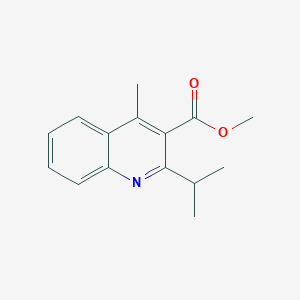
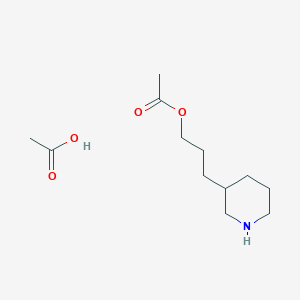


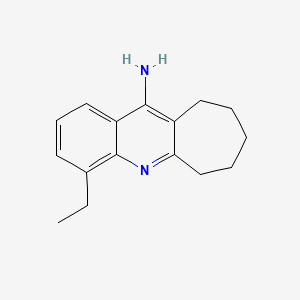

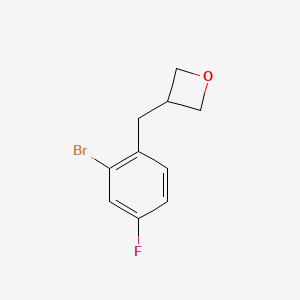
![Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B11867801.png)
